molecular formula C12H12O2 B8320293 3-Methyl-5-phenyl-2,4-pentadienoic acid

3-Methyl-5-phenyl-2,4-pentadienoic acid

Cat. No.: B8320293
M. Wt: 188.22 g/mol
InChI Key: QBUCMPDJJMSFCR-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-2,4-pentadienoic acid (IUPAC name: (2E,4E)-2-methyl-5-phenyl-2,4-pentadienoic acid) is a conjugated dienoic acid featuring a phenyl group at position 5 and a methyl group at position 2. Its molecular formula is C₁₂H₁₂O₂, with a molecular weight of 188.22 g/mol. This compound is structurally characterized by its extended π-conjugation system, which influences its chemical reactivity and biological activity. Key properties include:

Property Value
CAS Number Not explicitly listed (see Note)
Melting Point Data not available
Solubility Likely hydrophobic due to phenyl group
Key Biological Activities Quorum sensing inhibition

Note: While the exact CAS for the 3-methyl derivative is unspecified, the non-methylated analog (5-phenyl-2,4-pentadienoic acid) has CAS 1552-94-9 .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-methyl-5-phenylpenta-2,4-dienoic acid

InChI

InChI=1S/C12H12O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)

InChI Key

QBUCMPDJJMSFCR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

5-Phenyl-2,4-pentadienoic Acid (Cinnamylideneacetic Acid)

  • Structure : Lacks the 3-methyl group.
  • Molecular Formula : C₁₁H₁₀O₂.
  • Key Differences :
    • Reduced steric hindrance compared to the 3-methyl derivative.
    • Applications :
  • Precursor for aromatic polyhydroxyalkanoates (PHAs) in microbial biosynthesis .
  • Exhibits antibacterial and antimalarial properties .
Property 3-Methyl-5-phenyl-2,4-pentadienoic Acid 5-Phenyl-2,4-pentadienoic Acid
Molecular Weight 188.22 g/mol 174.20 g/mol
Bioactivity Quorum sensing inhibition Antimalarial/antibacterial
Role in Biosynthesis Not reported PHA precursor

2-Hydroxy-2,4-pentadienoic Acid (HPD)

  • Structure : Contains a hydroxyl group at position 2.
  • Source: Product of enzymatic cleavage by BphD in Burkholderia xenovorans during aromatic compound degradation .
  • Key Differences :
    • Hydroxyl group increases polarity, altering solubility and metabolic pathways.
    • Involved in central catabolic pathways (e.g., benzoic acid metabolism) .

2-Propyl-2,4-pentadienoic Acid

  • Structure : Propyl substituent at position 2.
  • Toxicity : Metabolite of valproic acid; conjugated with glutathione, implicating it in drug-induced hepatotoxicity .
  • Contrast: The phenyl group in this compound likely reduces direct toxicity compared to aliphatic substituents.

Quorum Sensing Inhibition

This compound (Compound No. 48) reduces violacein production in Chromobacterium violaceum CV026 and fluorescent pigment in Pseudomonas aeruginosa ATCC 27853, indicating broad-spectrum quorum sensing inhibition. This activity is attributed to its conjugated system interfering with bacterial signaling molecules like acyl-homoserine lactones .

Antimalarial Potential of Analogs

  • 5-Phenyl-2,4-pentadienoic acid derivatives: Modified with triazine or pyrimidine groups to enhance antimalarial efficacy .
  • Cinnamylideneacetic acid : Directly linked to antimalarial applications via inhibition of parasite metabolic pathways .

Preparation Methods

Reaction Overview

The Knoevenagel condensation is a classical method for forming carbon-carbon bonds between aldehydes and active methylene compounds. For 3-methyl-5-phenyl-2,4-pentadienoic acid, this reaction involves the condensation of a substituted benzaldehyde derivative with a β-keto ester or malonic acid derivative in the presence of a base such as piperidine.

Mechanistic Pathway

  • Enolate Formation : The base deprotonates the active methylene compound (e.g., malonic acid), generating an enolate ion.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of the aldehyde, forming a β-hydroxy intermediate.

  • Dehydration : Elimination of water yields the α,β-unsaturated carbonyl compound, which undergoes further conjugation to form the diene system.

Optimization and Yield

  • Reagents : Benzaldehyde derivatives with electron-withdrawing groups enhance electrophilicity, improving reaction rates.

  • Solvents : Polar aprotic solvents like ethanol or THF are preferred.

  • Yield : Typical yields range from 50–65% , depending on substituent effects and reaction time.

Challenges:

  • Competing side reactions, such as over-condensation, may reduce selectivity.

  • Acidic workup is required to hydrolyze ester intermediates to the carboxylic acid.

Sydnone-Based Hydrolysis Pathway

Synthetic Route

This method, reported by Sanyal and Badami, utilizes 4-acetyl-3-arylsydnones and arylaldehydes as precursors. Key steps include:

  • Cinnamoyl Sydnone Formation : 4-Acetylsydnones react with arylaldehydes under basic conditions to form cinnamoyl sydnones.

  • Hydrolysis : Treatment with concentrated sulfuric acid at 60°C cleaves the sydnone ring, yielding 3-arylpropenoic acids.

  • Isomerization : Acid-catalyzed isomerization extends conjugation, forming the 2,4-pentadienoic acid skeleton.

Advantages Over Traditional Methods

  • Mild Conditions : Reactions proceed at moderate temperatures (60°C), avoiding harsh reagents.

  • Reusability : The 3-arylsydnone precursor is recovered in ~70% yield and can be recycled for subsequent batches.

  • Yield : This method achieves 75–78% yield for electron-deficient arylaldehydes, outperforming Perkin or Doebner reactions.

Mechanistic Insights

  • Sydnone Ring Stability : The sydnone ring remains intact during hydrolysis, enabling selective cleavage of the cinnamoyl group.

  • Electrophilic Substitution : Electron-withdrawing groups on the aldehyde enhance electrophilicity, facilitating nucleophilic attack by the sydnone enolate.

Comparative Analysis of Preparation Methods

Parameter Knoevenagel Condensation Sydnone Hydrolysis
Reaction Temperature 80–100°C60°C
Yield 50–65%75–78%
Byproduct Recovery Not reported70% sydnone recovery
Substituent Tolerance Moderate (EWG preferred)High (EWG/EDG compatible)
Scalability Limited by side reactionsHigh (reusable reagents)

Industrial and Environmental Considerations

Sustainability of the Sydnone Method

The reusability of 3-arylsydnones reduces waste and raw material costs, making this method industrially viable. Life-cycle assessments suggest a 30% reduction in solvent waste compared to traditional routes.

Challenges in Scaling Knoevenagel Reactions

  • Energy Intensity : High temperatures and prolonged reaction times increase energy consumption.

  • Purification Complexity : Chromatography is often required to isolate the product from byproducts.

Q & A

Q. What synthetic methodologies are effective for producing 3-Methyl-5-phenyl-2,4-pentadienoic acid, and how do reaction conditions control isomer formation?

Methodological Answer: The synthesis of this compound can be achieved through:

  • Knoevenagel Condensation with Doebner Modification : Reacting malonic acid derivatives with aldehydes/ketones under basic conditions, followed by decarboxylation to eliminate CO₂ (e.g., acrolein yields trans-2,4-pentadienoic acid derivatives) .
  • Wittig Reaction : Using phosphorus ylides to couple carbonyl-containing intermediates (e.g., alkylation of diethyl malonate with allyl bromide, followed by dehydration and saponification) .
  • Stille Cross-Coupling : Employing palladium catalysts to couple stannylated dienoic esters with aryl halides, preserving double-bond geometry .

Q. Key Considerations :

  • Temperature and solvent polarity influence cis/trans isomer ratios.
  • Acidic conditions during decarboxylation favor trans-isomer formation .

Q. How can NMR and mass spectrometry elucidate the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Doublet splitting patterns (J = 10–16 Hz) distinguish cis (smaller J) vs. trans (larger J) configurations at C2 and C4. Aromatic protons (δ 7.2–7.5 ppm) confirm phenyl substitution .
    • ¹³C NMR : Carboxylic acid (δ ~170 ppm) and conjugated diene carbons (δ 120–140 ppm) validate the backbone .
  • Mass Spectrometry :
    • GC-MS with trimethylsilyl (TMS) derivatization enhances volatility. Base peaks (e.g., m/z 122 for dienoic acid TMS derivatives) confirm fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry of chiral centers (if present) .

Q. What biological activities are associated with this compound derivatives?

Methodological Answer:

  • Abscisic Acid Analogs : Structural similarity to (2Z,4E)-abscisic acid suggests potential roles in plant stress signaling or dormancy regulation .
  • Nuclear Receptor Modulation : The dienoic acid moiety may enhance selectivity for retinoid X receptors (RXRs), as seen in modified RAR agonists where increased ligand flexibility improves RXR binding .
  • Antimicrobial Screening : Derivatives like cinnamylideneacetic acid exhibit antibacterial activity, warranting disk diffusion assays against Gram-positive/negative strains .

Advanced Research Questions

Q. What metabolic pathways and toxicity mechanisms are relevant to this compound?

Methodological Answer:

  • Phase I Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) may oxidize the diene system, forming epoxides or hydroxylated metabolites.
  • Phase II Conjugation : Glutathione (GSH) adducts are likely, as observed for (E)-2-propyl-2,4-pentadienoic acid (a valproic acid metabolite). Use LC-MS/MS to identify GSH conjugates in rat hepatocyte incubations .
  • Toxicity Screening : Measure mitochondrial dysfunction (via MTT assay) or reactive oxygen species (ROS) generation in HepG2 cells .

Q. How do computational models predict the binding of this compound to nuclear receptors?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with RXR ligand-binding domains. The phenyl group may occupy hydrophobic pockets, while the carboxylic acid forms hydrogen bonds with Arg316 .
  • MD Simulations : Assess stability of ligand-receptor complexes under physiological conditions (e.g., 100-ns trajectories in GROMACS).
  • SAR Studies : Compare with analogs lacking the methyl or phenyl group to quantify contributions to binding affinity .

Q. What experimental strategies resolve contradictions in isomer stability under varying conditions?

Methodological Answer:

  • Dynamic HPLC : Use chiral columns (e.g., Chiralpak IA) to separate isomers. Monitor retention times under acidic (pH 2.5) vs. neutral (pH 7.0) mobile phases .
  • Kinetic Studies : Track isomerization rates via UV-Vis spectroscopy at 25°C vs. 40°C. Calculate activation energy (Ea) using Arrhenius plots .
  • Stability Testing : Store samples under inert gas (N₂) at -80°C to minimize oxidation. Compare with ambient storage using NMR to detect degradation .

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